1-(2,4-Dichlorophenyl)ethanol
Overview
Description
1-(2,4-Dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl2O. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
Target of Action
1-(2,4-Dichlorophenyl)ethanol primarily targets Retinoic Acid-Metabolising Enzymes (RAMBAs) . These enzymes play a crucial role in the metabolism of retinoic acid (RA), a naturally occurring retinoid derived from vitamin A, responsible for growth and differentiation of mammalian epithelial tissues .
Mode of Action
The compound interacts with its targets by inhibiting the action of RAMBAs . This inhibition results in the prolongation and intensification of the action of endogenous RA on epidermal cells . The compound also exhibits inhibitory effects on rat liver microsomal enzymes and RA-induced enzymes in cultured human genital fibroblasts .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of retinoic acid. By inhibiting RAMBAs, it prevents the conversion of active RA to its inactive form . This leads to an increase in the concentration of RA, which can then bind to transcription-regulatory factors in the cell (RAR, retinoic acid receptor and RXR, retinoid X receptor) to transcriptionally regulate its target genes . Additionally, the compound has been reported to be involved in the synthesis of common antifungal agents .
Pharmacokinetics
Similar compounds have been shown to be metabolized by the liver and excreted in urine and feces . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability need further investigation.
Result of Action
The primary molecular effect of this compound is the inhibition of RAMBAs, leading to an increase in the concentration of RA . This results in enhanced growth and differentiation of mammalian epithelial tissues . On a cellular level, the compound has been shown to affect the mitochondrial matrix potential of certain organisms .
Biochemical Analysis
Biochemical Properties
1-(2,4-Dichlorophenyl)ethanol interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a process mediated by a ketoreductase mutant from Lactobacillus kefiri . This interaction is highly stereoselective, leading to the production of a valuable chiral intermediate .
Cellular Effects
It is known that its derivative, ®-2-chloro-1-(2,4-dichlorophenyl)ethanol, has antifungal activity . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol via bioreduction . This process involves binding interactions with the ketoreductase enzyme, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol was effectively transformed at relatively high conversion temperatures, along with glycerol as a cosubstrate in coenzyme regeneration .
Metabolic Pathways
It is known to be involved in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a process mediated by a ketoreductase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using biocatalysts such as ketoreductases. For instance, the ketoreductase from Scheffersomyces stipitis has been reported to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantioselectivity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of chemical catalysts and optimized reaction conditions to ensure high yield and purity. For example, a method involving the use of dimethylformamide, imidazole, and caustic soda flakes has been developed for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-chloro-1-(2,4-dichlorophenyl)ethanone.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-chloro-1-(2,4-dichlorophenyl)ethanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of antifungal agents like miconazole.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2,4-Dichlorobenzyl alcohol
- 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
- 2-chloro-1-(2,4-dichlorophenyl)ethanone
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZDYNBHZMQRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933131 | |
Record name | 1-(2,4-Dichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1475-13-4 | |
Record name | 2,4-Dichloro-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1475-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,4-Dichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2,4-DICHLOROPHENYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44O14048Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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